1,1-Dimethyl-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid, with the Chemical Abstracts Service (CAS) number 1428-81-5, is a compound belonging to the class of benzofuran derivatives. These compounds are notable for their diverse biological activities and are frequently studied for their potential applications in pharmaceuticals and chemical research. The molecular formula of this compound is , and it has a molecular weight of 206.19 g/mol .
1,1-Dimethyl-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid can be synthesized through various chemical methods and is often utilized in laboratory settings for research purposes. It is not typically found in nature but can be derived from other benzofuran compounds through synthetic routes.
This compound is classified under organic compounds, specifically as a carboxylic acid derivative due to the presence of the carboxylic acid functional group in its structure. It also falls under the category of heterocyclic compounds due to the presence of a benzofuran ring system.
The synthesis of 1,1-dimethyl-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Specific reagents used may include anhydrides or acid chlorides in combination with benzofuran derivatives.
The molecular structure of 1,1-dimethyl-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid features a fused benzofuran ring with a carboxylic acid group at the 5-position and a ketone at the 3-position. The presence of two methyl groups at the 1-position contributes to its unique properties.
The structural formula can be represented as follows:
The compound's structure can be visualized with various chemical drawing software or databases like PubChem .
1,1-Dimethyl-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid participates in several chemical reactions typical for carboxylic acids and ketones:
The reactivity of this compound is influenced by its functional groups; thus, understanding these reactions aids in its application in synthetic organic chemistry.
While specific mechanisms of action for 1,1-dimethyl-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid are not widely documented, compounds in this class often exhibit biological activities through interactions with cellular targets:
The mechanism often involves binding to active sites on enzymes or receptors, leading to altered biological responses.
Relevant data regarding these properties can often be found in safety data sheets or chemical databases .
The compound 1,1-Dimethyl-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid (CAS: 1428-81-5) follows IUPAC naming conventions that precisely define its structure. The parent scaffold is 2-benzofuran (also termed isobenzofuran), a fused heterocyclic system comprising a benzene ring annulated to a furan ring at the [b]-face (positions 4a-9a) [2] [6]. Key substituents are enumerated as follows:
The SMILES string O=C(C1=CC=C(C2=C1)C(C)(C)OC2=O)O encodes this arrangement, confirming the lactone oxygen bridges C1 and C3, while the carboxylic acid resides para to the fusion site [1]. Positional isomers exist, such as the 4-carboxylic acid derivative (CAS: 16224-86-5), where the −COOH shifts to the adjacent carbon, altering electronic properties [3].
Table 1: Positional Isomers of Dimethyl-oxo-dihydrobenzofuran Carboxylic Acids
| Compound Name | CAS Number | Carboxylic Acid Position | Molecular Formula |
|---|---|---|---|
| 1,1-Dimethyl-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid | 1428-81-5 | C5 | C₁₁H₁₀O₄ |
| 1,1-Dimethyl-3-oxo-1,3-dihydro-2-benzofuran-4-carboxylic acid | 16224-86-5 | C4 | C₁₁H₁₀O₄ |
| 1,1-Dimethyl-1,3-dihydroisobenzofuran-5-carboxylic acid | 1093214-59-5 | C5 (non-lactone carbonyl) | C₁₁H₁₂O₃ |
This compound belongs to a broader class of isobenzofuran derivatives characterized by:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4